![molecular formula C26H25ClF3N5 B13445902 N-[3-[4-(7-chloro-4-quinolyl)piperazin-1-yl]propyl]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B13445902.png)
N-[3-[4-(7-chloro-4-quinolyl)piperazin-1-yl]propyl]-7-(trifluoromethyl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-[4-(7-chloro-4-quinolyl)piperazin-1-yl]propyl]-7-(trifluoromethyl)quinolin-4-amine is a complex organic compound that features a quinoline core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[4-(7-chloro-4-quinolyl)piperazin-1-yl]propyl]-7-(trifluoromethyl)quinolin-4-amine typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline intermediate.
Attachment of the Propyl Chain: The propyl chain is attached via alkylation reactions, often using alkyl halides under basic conditions.
Final Functionalization: The trifluoromethyl group is introduced through electrophilic substitution reactions, typically using trifluoromethylating agents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) on the quinoline ring, converting them to amines.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of the quinoline ring.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro or trifluoromethyl groups.
科学的研究の応用
N-[3-[4-(7-chloro-4-quinolyl)piperazin-1-yl]propyl]-7-(trifluoromethyl)quinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria and cancer.
Industry: Utilized in the development of novel materials with specific electronic properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in medicinal applications, it may inhibit the activity of certain enzymes critical for the survival of pathogens, thereby exerting its antimicrobial effects. The compound’s quinoline core is known to intercalate with DNA, disrupting essential biological processes.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial agent with additional hydroxyl groups.
Quinacrine: A compound with a similar quinoline core used for its antiprotozoal properties.
Uniqueness
N-[3-[4-(7-chloro-4-quinolyl)piperazin-1-yl]propyl]-7-(trifluoromethyl)quinolin-4-amine is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature may contribute to its improved pharmacokinetic properties compared to similar compounds.
特性
分子式 |
C26H25ClF3N5 |
|---|---|
分子量 |
500.0 g/mol |
IUPAC名 |
N-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]-7-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C26H25ClF3N5/c27-19-3-5-21-24(17-19)33-10-7-25(21)35-14-12-34(13-15-35)11-1-8-31-22-6-9-32-23-16-18(26(28,29)30)2-4-20(22)23/h2-7,9-10,16-17H,1,8,11-15H2,(H,31,32) |
InChIキー |
NGPKEEUWXFFBSR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCNC2=C3C=CC(=CC3=NC=C2)C(F)(F)F)C4=C5C=CC(=CC5=NC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


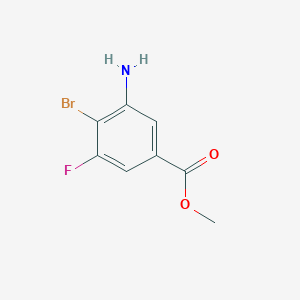
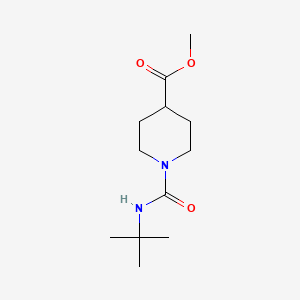
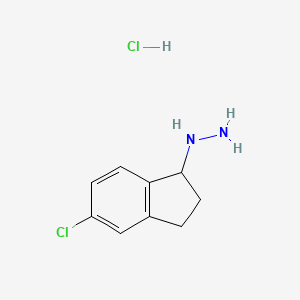
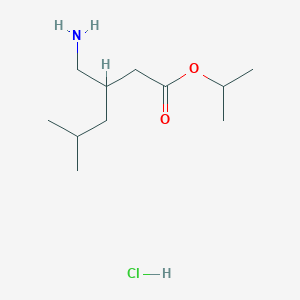

![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoyl fluoride](/img/structure/B13445843.png)
![1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one](/img/structure/B13445844.png)
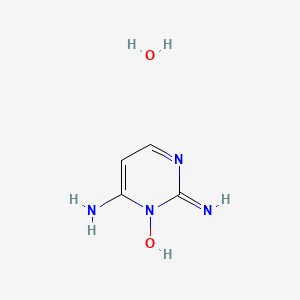
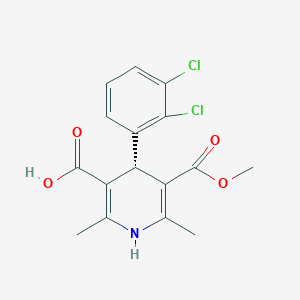
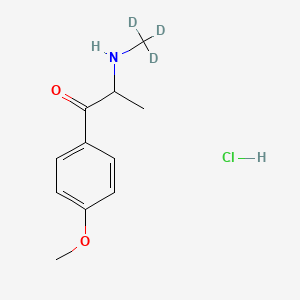
![4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B13445868.png)
![1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol](/img/structure/B13445870.png)


